N-[2-amino-4-(thiophen-2-yl)-1,3-thiazol-5-yl]acetamide
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Overview
Description
N-[2-amino-4-(thiophen-2-yl)-1,3-thiazol-5-yl]acetamide is a heterocyclic compound that features both a thiophene and a thiazole ring. These structures are known for their significant roles in medicinal chemistry due to their diverse biological activities. The compound’s unique structure makes it a valuable subject for research in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-amino-4-(thiophen-2-yl)-1,3-thiazol-5-yl]acetamide typically involves the condensation of thiophene derivatives with thiazole precursors. One common method includes the reaction of 2-aminothiazole with thiophene-2-carboxylic acid under acidic conditions to form the desired product . The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity. The use of automated systems and reactors can also enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[2-amino-4-(thiophen-2-yl)-1,3-thiazol-5-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The amino group in the thiazole ring can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted thiazole derivatives, which can have enhanced biological activities.
Scientific Research Applications
N-[2-amino-4-(thiophen-2-yl)-1,3-thiazol-5-yl]acetamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits antimicrobial and antifungal properties, making it useful in the development of new antibiotics.
Industry: The compound is used in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of N-[2-amino-4-(thiophen-2-yl)-1,3-thiazol-5-yl]acetamide involves its interaction with various molecular targets. The compound can bind to enzymes and inhibit their activity, leading to the disruption of essential biological pathways. For example, it may inhibit topoisomerase II, an enzyme crucial for DNA replication, thereby preventing cancer cell proliferation .
Comparison with Similar Compounds
Similar Compounds
2-Aminothiazole: Shares the thiazole ring but lacks the thiophene moiety.
Thiophene-2-carboxamide: Contains the thiophene ring but lacks the thiazole structure.
N-(2-thiophenyl)acetamide: Similar structure but without the thiazole ring.
Uniqueness
N-[2-amino-4-(thiophen-2-yl)-1,3-thiazol-5-yl]acetamide is unique due to the presence of both thiophene and thiazole rings, which confer a combination of biological activities not seen in simpler analogs. This dual functionality makes it a versatile compound for various applications in medicinal chemistry and materials science .
Properties
IUPAC Name |
N-(2-amino-4-thiophen-2-yl-1,3-thiazol-5-yl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3OS2/c1-5(13)11-8-7(12-9(10)15-8)6-3-2-4-14-6/h2-4H,1H3,(H2,10,12)(H,11,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRBSZMIINJLVAW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(N=C(S1)N)C2=CC=CS2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
518350-11-3 |
Source
|
Record name | N-(2-AMINO-4-(2-THIENYL)-1,3-THIAZOL-5-YL)ACETAMIDE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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